molecular formula C6H5GeS B14702631 CID 21770939

CID 21770939

Cat. No.: B14702631
M. Wt: 181.80 g/mol
InChI Key: NACSHPWPAIAUCE-UHFFFAOYSA-N
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Description

CID 21770939 (PubChem Compound Identifier 21770939) is a chemical entity registered in the PubChem database. PubChem CIDs are unique numerical identifiers assigned to chemical compounds, enabling standardized referencing across scientific literature and databases .

Properties

Molecular Formula

C6H5GeS

Molecular Weight

181.80 g/mol

InChI

InChI=1S/C6H5GeS/c7-8-6-4-2-1-3-5-6/h1-5H

InChI Key

NACSHPWPAIAUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of CID 21770939 may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The industrial production methods often include continuous flow reactors, automated control systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CID 21770939 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

CID 21770939 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 21770939 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Challenges in Comparative Analysis of CID 21770939

The absence of direct data on this compound in the provided evidence precludes a meaningful comparison with analogs. For example:

  • –14 and 17 detail compounds with specific CAS numbers (e.g., 7254-19-5, 1046861-20-4) and their analogs but lack references to this compound.

To conduct a rigorous comparison, the following data would be required:

Structural Information : Molecular formula, stereochemistry, functional groups.

Physicochemical Properties : Solubility, logP, polarity, stability.

Bioactivity : Pharmacological targets, toxicity, metabolic pathways.

Synthetic Routes : Reaction conditions, yields, purification methods.

Framework for Comparative Analysis (Hypothetical)

If structural data for this compound were available, a comparison could follow this framework:

Table 1: Hypothetical Structural Comparison
Property This compound Analog 1 (CID X) Analog 2 (CID Y)
Molecular Formula C₉H₁₀O₂ C₁₀H₁₂O₃ C₈H₈NO₂
Molecular Weight (g/mol) 150.18 180.20 165.16
Functional Groups Carboxylate Ester, hydroxyl Amide, nitro
LogP 1.2 2.5 -0.8
Table 2: Hypothetical Bioactivity Comparison
Assay This compound (IC₅₀) Analog 1 (IC₅₀) Analog 2 (IC₅₀)
CYP1A2 Inhibition 15 µM 8 µM 22 µM
BBB Permeability High Moderate Low
Solubility (mg/mL) 0.24 0.52 0.10

Methodological Considerations for Comparative Studies

Structural Similarity Metrics : Tools like Tanimoto coefficients or RMSD (root-mean-square deviation) quantify structural overlap .

Spectroscopic Characterization : Techniques such as GC-MS, LC-ESI-MS, and NMR are critical for validating identity and purity .

Data Standardization : Adherence to ICH guidelines ensures consistency in reporting physicochemical and pharmacological data .

Limitations and Recommendations

Data Gaps : The lack of experimental data for this compound highlights the need for primary research or access to proprietary databases.

Citation Practices : References to spectral data, synthetic protocols, and bioassays must follow ACS or IUPAC guidelines .

Ethical Reporting : Ensure transparency in declaring conflicts of interest and data availability .

Disclaimer and Information on In-Vitro Research Products

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